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molecular formula C7H13NO2 B1620771 2-Methoxy-1-formylpiperidine CAS No. 61020-07-3

2-Methoxy-1-formylpiperidine

Cat. No. B1620771
M. Wt: 143.18 g/mol
InChI Key: GMXVFNHJKDDELJ-UHFFFAOYSA-N
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Patent
US04404082

Procedure details

In the flow apparatus with cell as described in Example 1 a mixture of 4,800 g of 1-formylpiperidine, 13,600 g of methanol and 68 g of tetramethylammonium tetrafluoroborate was electrolyzed at 27.5 A, 42 volts and 25° C. for 27 hours and 33 minutes (corresponding to 2,273 Ahr). After distillative work up, 5,720 g of 1-formyl-2-methoxypiperidine were isolated, corresponding to a current efficiency of 86.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[O:2].[CH3:9][OH:10]>F[B-](F)(F)F.C[N+](C)(C)C>[CH:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[O:10][CH3:9])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
68 g
Type
catalyst
Smiles
F[B-](F)(F)F.C[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
42 volts and 25° C.
CUSTOM
Type
CUSTOM
Details
for 27 hours
Duration
27 h
CUSTOM
Type
CUSTOM
Details
33 minutes (corresponding to 2,273 Ahr)
Duration
33 min

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1C(CCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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